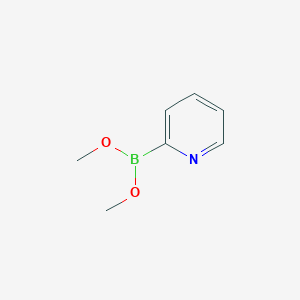

Dimethyl pyridin-2-ylboronate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl pyridin-2-ylboronate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of the pyridine boronate class of compounds, which are known for their utility in organic synthesis and coordination chemistry.

Synthesis Analysis

The synthesis of derivatives of dimethyl pyridin-2-ylboronate involves several steps, including the reaction of bromodimethylborane with 2-lithiopyridine, followed by hydrolysis to afford hydrogen dimethylbis(2-pyridyl)borate in moderate yield . Another method for synthesizing 3-(dimethylboryl)pyridine involves the assembly into a rigid cyclic tetramer stabilized via intermolecular boron-nitrogen coordination bonds . Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to dimethyl pyridin-2-ylboronate, has been reported using a low-temperature aryl bromide-to-alcohol conversion .

Molecular Structure Analysis

The molecular structure of dimethyl pyridin-2-ylboronate derivatives can vary significantly. For instance, the tetramer of 3-(dimethylboryl)pyridine adopts a 1,2-alternate conformation, which is different from its diethylboryl counterpart . The crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) shows a skew-trapezoidal bipyramidal geometry, indicating the versatility of pyridin-2-ylboronate derivatives in forming complex structures .

Chemical Reactions Analysis

Dimethyl pyridin-2-ylboronate derivatives exhibit remarkable reactivity in various chemical reactions. For example, the scrambling reactions of 3-(dimethylboryl)pyridine oligomers proceed under relatively mild conditions, indicating a difference in reactivity compared to other borylpyridine derivatives . The reactivity of pyridinols, which are structurally related to dimethyl pyridin-2-ylboronate, has been studied in the context of their antioxidant properties, revealing that some pyridinols are highly effective phenolic antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl pyridin-2-ylboronate derivatives are influenced by their molecular structure. For instance, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) reveals a coordination geometry that affects its physical properties . The stability of these compounds can also vary, as seen in the case of 6-substituted-2,4-dimethyl-3-pyridinols, where some derivatives are stable to air oxidation while others decompose upon extended exposure . The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate further illustrates the diverse coordination environments possible for these compounds .

科学的研究の応用

Corrosion Inhibition

Dimethyl pyridin-2-ylboronate derivatives have been studied for their potential as corrosion inhibitors. Research on pyridine-pyrazole compounds, including dimethyl pyridin-2-ylboronate analogs, has shown significant effectiveness in inhibiting steel corrosion in acidic environments. These compounds act primarily as cathodic inhibitors, reducing corrosion rates through the formation of protective layers on metal surfaces. The efficiency of these inhibitors increases with concentration, demonstrating their potential in corrosion protection applications (Bouklah et al., 2005).

Synthesis of Axially Chiral Compounds

Dimethyl pyridin-2-ylboronate is also crucial in the enantioselective synthesis of chiral compounds. A study highlighted the asymmetric Suzuki–Miyaura cross-coupling reaction using dimethyl pyridin-2-ylboronate derivatives to produce axially chiral pyridine compounds with significant enantiomeric excess. These chiral compounds have potential applications in various fields, including pharmaceuticals and materials science, where the chirality of molecules can influence their physical, chemical, and biological properties (Pomarański et al., 2016).

Antimicrobial Activity

Recent research has explored the antimicrobial potential of metal complexes with dimethyl pyridin-2-ylboronate ligands. Copper(II) and silver(I) complexes of dimethyl pyridin-2-ylboronate have shown promising antibacterial and antifungal properties. These complexes exhibit selective toxicity against pathogenic bacteria and fungi, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida species. The unique structure-activity relationship of these complexes, influenced by the dimethyl pyridin-2-ylboronate ligand, highlights their potential in developing new antimicrobial agents (Andrejević et al., 2023).

Fluorescent Chemo-Sensing

The derivatives of dimethyl pyridin-2-ylboronate have been applied in the design of fluorescent chemo-sensors for metal ions detection. Studies indicate that these compounds can selectively "turn on" fluorescence in the presence of specific metal ions like Al3+, offering a tool for the sensitive and selective detection of metals in various environmental and biological samples. The ability to tune the sensitivity and selectivity of these sensors through chemical modifications of the dimethyl pyridin-2-ylboronate scaffold opens up new avenues for the development of advanced fluorescent probes (Rahman et al., 2017).

Safety And Hazards

特性

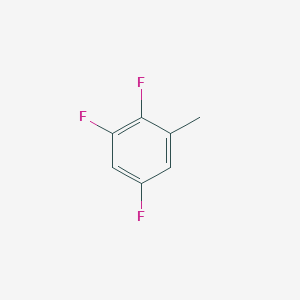

IUPAC Name |

dimethoxy(pyridin-2-yl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSIDKYMJQVPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376777 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl pyridin-2-ylboronate | |

CAS RN |

136805-54-4 |

Source

|

| Record name | Dimethyl pyridin-2-ylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

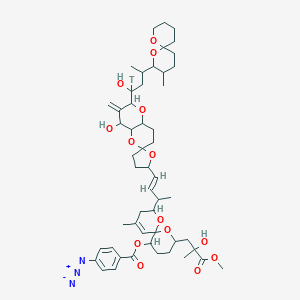

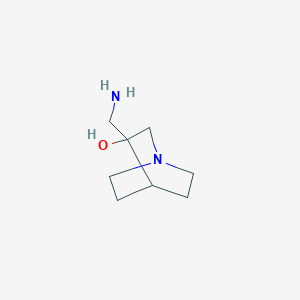

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)

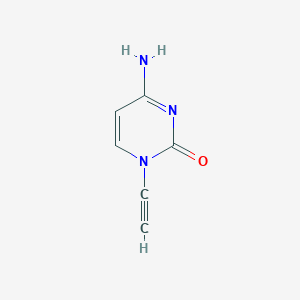

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)